

Norcarane: A Technical Guide to Chemical Structure and Bonding

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Norcarane
CAS No.:	14214-86-9
Cat. No.:	B1213215

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Introduction

Norcarane, systematically named bicyclo[4.1.0]heptane, is a saturated bicyclic hydrocarbon with the chemical formula C_7H_{12} .^{[1][2]} Its structure consists of a cyclohexane ring fused to a cyclopropane ring, creating a system of significant interest in organic chemistry.^[3] This fusion results in considerable ring strain, which profoundly influences its chemical reactivity and physical properties. **Norcarane** serves as a fundamental scaffold in the synthesis of more complex molecules and acts as a mechanistic probe to investigate enzymatic reactions.^[4] This guide provides an in-depth analysis of its structure, bonding, ring strain, and synthesis, tailored for a technical audience.

Molecular Structure and Geometry

The core structure of **norcarane** features a six-membered cyclohexane ring forced into a conformation that accommodates the fused three-membered cyclopropane ring. This geometric constraint prevents the cyclohexane portion from adopting a perfect strain-free chair

conformation. The molecule's overall shape is a critical determinant of its reactivity and interactions with other chemical entities.

Caption: 2D chemical structure of **Norcarane** (Bicyclo[4.1.0]heptane).

Bonding and Electronic Structure

The bonding in **norcarane** is a classic example of how geometric constraints affect orbital hybridization and bond characteristics.

- **Cyclohexane Ring:** The carbon atoms C1 through C6 are sp^3 hybridized, forming a puckered six-membered ring. The fusion to the cyclopropane ring distorts the typical bond angles of a simple cyclohexane chair.
- **Cyclopropane Ring:** The carbons of the cyclopropane moiety (C1, C6, C7) exhibit bonding that is often described by the Walsh model, involving bent bonds. The inter-orbital angles are significantly smaller than the ideal 109.5° for sp^3 hybrids, leading to poor orbital overlap and high angle strain. This strain makes the bonds of the cyclopropane ring weaker and more reactive than typical C-C sigma bonds, giving them partial π -character.

Quantitative Structural and Thermochemical Data

Precise, recent experimental data from techniques like gas-phase electron diffraction for **norcarane**'s bond lengths and angles are not readily available in publicly accessible literature. However, computational studies and data from analogous structures provide valuable estimates.

Table 1: Physicochemical and Thermochemical Properties of **Norcarane**

Property	Value	Reference(s)
IUPAC Name	Bicyclo[4.1.0]heptane	[1][2]
Molecular Formula	C ₇ H ₁₂	[1][2]
Molecular Weight	96.17 g/mol	[1][2]
Boiling Point	116–117 °C	[5]
Standard Enthalpy of Formation (Gas, 298.15 K)	-4.3 ± 1.5 kJ/mol (-1.03 kcal/mol)	[2]
Heat of Combustion (Liquid, 298.15 K)	-4663.5 ± 1.3 kJ/mol (-1114.5 kcal/mol)	[2]

Table 2: Expected Bond Parameters for **Norcarane**

Bond	Atom Numbers	Expected Bond Length (Å)	Expected Bond Angle (°)	Notes
C-C (fusion)	C1–C6	~1.51	-	Part of both rings; slightly elongated.
C-C (cyclopropane)	C1–C7, C6–C7	~1.51	~60 (internal)	Typical for a cyclopropane ring.
C-C (cyclohexane)	C1–C2, C2–C3, etc.	~1.54	~111	Distorted from ideal tetrahedral angle.
C-H	All	~1.09	-	Standard sp ³ C-H bond length.

Ring Strain Analysis

Ring strain is a measure of the inherent destabilization of a cyclic molecule due to non-ideal bond angles, torsional strain, and steric hindrance. It can be quantified by comparing the experimental heat of formation with that of a hypothetical, strain-free reference molecule calculated using group additivity rules.

The total strain energy (SE) of **norcarane** is significant, primarily due to the highly strained cyclopropane ring.

Calculation of Strain Energy:

- Actual Heat of Formation (ΔH°_f): -1.03 kcal/mol (gas phase).[2]
- Strain-Free Reference ΔH°_f : A hypothetical strain-free bicyclo[4.1.0]heptane can be modeled using group increments. It consists of five secondary (CH_2) groups and two tertiary (CH) groups. Using Benson's group increment values ($\text{CH}_2 = -4.93$ kcal/mol; $\text{CH} = -1.90$ kcal/mol), the strain-free ΔH°_f is calculated as: $\Delta H^\circ_f(\text{strain-free}) = 5(-4.93) + 2(-1.90) = -28.45$ kcal/mol
- Strain Energy (SE): The strain energy is the difference between the actual and the strain-free heats of formation. $\text{SE} = \Delta H^\circ_f(\text{actual}) - \Delta H^\circ_f(\text{strain-free}) = -1.03 - (-28.45) = 27.42$ kcal/mol

Table 3: Comparative Strain Energies

Compound	Molecular Formula	Strain Energy (kcal/mol)
Cyclopropane	C_3H_6	-27.5
Cyclohexane	C_6H_{12}	-0
Norcarane	C_7H_{12}	-27.4

The analysis shows that the strain energy of **norcarane** is almost entirely attributable to the presence of the cyclopropane ring, which is consistent with chemical intuition.

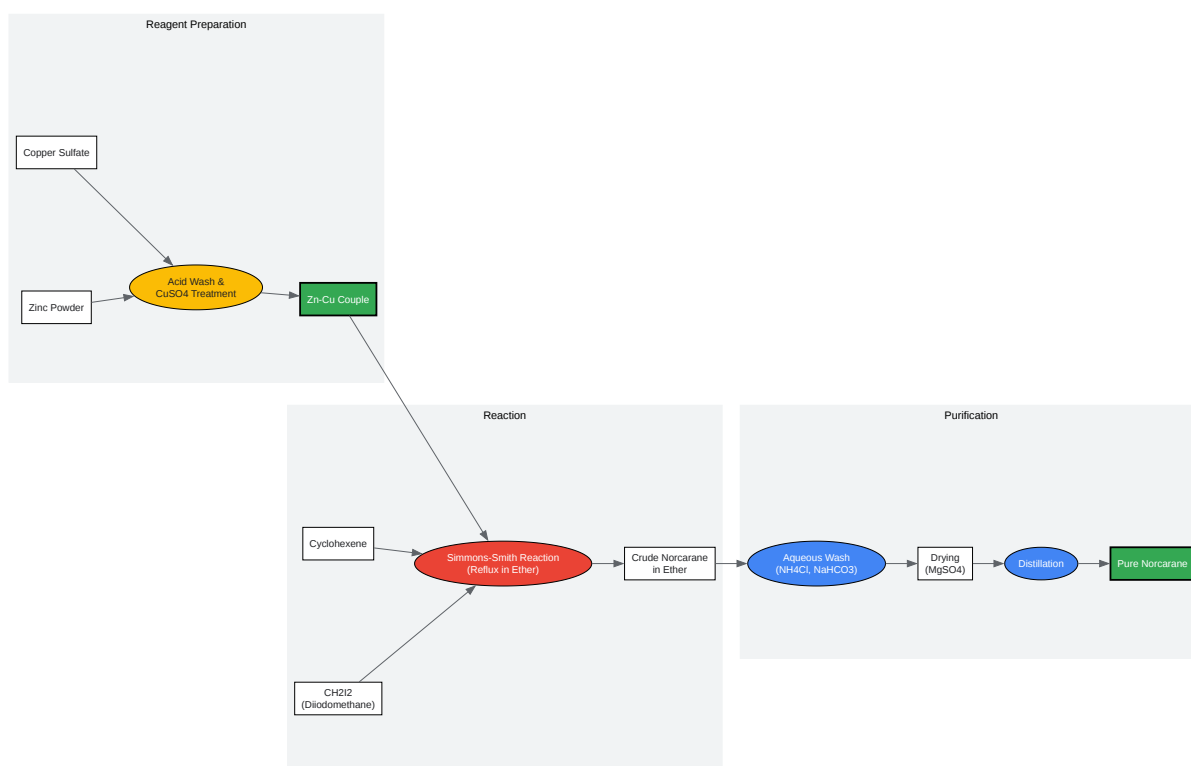
Experimental Protocols: Synthesis of Norcarane

The most common and reliable method for synthesizing **norcarane** is the Simmons-Smith reaction, which involves the cyclopropanation of cyclohexene.[4][6] The detailed procedure below is adapted from Organic Syntheses.[5]

Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

- Preparation of Zinc-Copper Couple:
 - In a 500-mL Erlenmeyer flask, add 49.2 g (0.75 g-atom) of zinc powder and 40 mL of 3% hydrochloric acid.
 - Stir the mixture rapidly for 1 minute, then decant the supernatant.
 - Wash the zinc powder successively with three additional 40-mL portions of 3% HCl, five 100-mL portions of distilled water, two 75-mL portions of 2% aqueous copper sulfate solution, five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and finally five 100-mL portions of absolute ether.
 - Transfer the prepared couple to a Büchner funnel, wash with additional anhydrous ether, and suction-dry until it reaches room temperature.
 - Store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.
- Cyclopropanation Reaction:
 - In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 46.8 g (0.72 g-atom) of the zinc-copper couple and 250 mL of anhydrous ether.
 - Add a crystal of iodine and stir until the brown color disappears (this activates the couple).
 - Add a mixture of 53.3 g (0.65 mole) of cyclohexene and 190 g (0.71 mole) of methylene iodide (diiodomethane) in one portion.
 - Heat the reaction mixture to a gentle reflux with stirring. A mild exothermic reaction should occur after 30-45 minutes.
 - After the exotherm subsides, continue stirring under reflux for 15 hours.
- Work-up and Purification:

- Decant the ether solution from the solid residue (copper and unreacted zinc).
- Wash the residue with two 30-mL portions of ether and combine the washes with the main solution.
- Shake the combined ether solution with two 100-mL portions of saturated aqueous ammonium chloride solution, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
- Distill the residue through a spinning-band column to yield pure **norcarane** (b.p. 116–117 °C). The typical yield is 56–58%.^[5]



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Caption: Experimental workflow for the synthesis of **Norcarane**.

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- To cite this document: BenchChem. [Norcarane: A Technical Guide to Chemical Structure and Bonding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213215/docs#norcarane-a-technical-guide-to-chemical-structure-and-bonding\]](https://www.benchchem.com/product/b1213215/docs#norcarane-a-technical-guide-to-chemical-structure-and-bonding)

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